Introduction to 5-(4-Acetylphenyl)-picolinic acid and the Imperative of Solubility
Introduction to 5-(4-Acetylphenyl)-picolinic acid and the Imperative of Solubility
An In-Depth Technical Guide Solubility of 5-(4-Acetylphenyl)-picolinic acid in Organic Solvents: A Guide for Drug Development Professionals
Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from synthetic workup and purification to formulation and ultimate bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-(4-Acetylphenyl)-picolinic acid in common organic solvents. We delve into the physicochemical properties of the molecule that govern its solubility behavior, explore theoretical predictive models such as Hansen Solubility Parameters (HSP), and provide detailed, field-proven protocols for both kinetic and thermodynamic solubility determination. This document is intended to serve as a foundational resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions in solvent selection, streamline development workflows, and mitigate risks associated with poor solubility.
5-(4-Acetylphenyl)-picolinic acid is a substituted picolinic acid derivative. Picolinic acid and its analogues are a class of compounds investigated for a range of biological activities.[1] The development of any such compound from a laboratory curiosity into a viable therapeutic agent is critically dependent on a thorough understanding of its physical properties, paramount among which is solubility.
Solubility dictates the feasibility of numerous stages in the drug development pipeline:
-
Process Chemistry: Efficient reaction workups and crystallizations for purification depend on selecting appropriate solvent and anti-solvent systems.
-
Preclinical Research: In vitro assays require compounds to be fully dissolved, typically in an organic solvent like DMSO, before dilution into aqueous media. Poor solubility can lead to compound precipitation and unreliable biological data.[2]
-
Formulation Development: The ability to formulate a stable, bioavailable dosage form is directly tied to the API's solubility characteristics in pharmaceutically acceptable excipients and solvent systems.[3]
This guide provides the theoretical grounding and practical methodologies required to systematically characterize the solubility profile of 5-(4-Acetylphenyl)-picolinic acid.
Physicochemical Profile of 5-(4-Acetylphenyl)-picolinic acid
The solubility of a molecule is intrinsically linked to its structure. Analyzing the functional groups and overall architecture of 5-(4-Acetylphenyl)-picolinic acid allows us to predict its behavior in various solvents.
Molecular Structure:
-
Picolinic Acid Moiety: This pyridine-2-carboxylic acid group is polar and contains both a hydrogen bond donor (-COOH) and multiple hydrogen bond acceptors (the carboxylic oxygens and the pyridine nitrogen). The parent picolinic acid is known to be very soluble in polar protic solvents like water and ethanol.[4]
-
Acetylphenyl Group: The 4-acetylphenyl substituent introduces a significant non-polar, aromatic character (the phenyl ring) and a polar, aprotic ketone group. This duality suggests that the molecule will require a solvent capable of engaging in multiple types of intermolecular interactions.
Based on this structure, we can infer that solvents with a balanced profile—possessing polarity, hydrogen bonding capability, and some capacity for dispersion interactions—will likely be most effective.
| Property | Value / Prediction | Influence on Solubility |
| Molecular Formula | C14H11NO3 | - |
| Molecular Weight | 241.24 g/mol [5] | Higher molecular weight can sometimes correlate with lower solubility. |
| Key Functional Groups | Carboxylic Acid, Pyridine, Ketone, Phenyl Ring | Provides sites for hydrogen bonding (donor/acceptor), dipole-dipole interactions, and π-π stacking. |
| Predicted Character | Amphiphilic | Possesses both polar (picolinic acid) and non-polar (phenyl) regions, suggesting complex solubility behavior. |
Theoretical Frameworks for Predicting Solubility
Fundamental Principles: "Like Dissolves Like"
The most fundamental principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For 5-(4-Acetylphenyl)-picolinic acid, this means:
-
Polar Protic Solvents (e.g., Methanol, Ethanol) should be effective due to their ability to form hydrogen bonds with the carboxylic acid and pyridine nitrogen.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) can act as hydrogen bond acceptors and engage in strong dipole-dipole interactions with the ketone and carboxylic acid groups.
-
Non-Polar Solvents (e.g., Hexane, Toluene) are unlikely to be effective solvents on their own, as they cannot sufficiently solvate the polar picolinic acid moiety.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[6] HSP deconstructs the total cohesive energy of a substance into three components, based on the principle that "like dissolves like".[7]
-
δd (Dispersion): Energy from London dispersion forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Each molecule (solute or solvent) can be described as a point in a three-dimensional "Hansen space".[8] The principle is that substances with a short distance between them in this space are likely to be miscible or soluble in one another.[9] Determining the HSP of 5-(4-Acetylphenyl)-picolinic acid would allow for a rational, predictive screening of potential solvents, minimizing trial-and-error experimentation.[10]
Caption: Interplay of solute and solvent properties governing solubility.
Experimental Determination of Solubility
While theoretical models are useful for screening, experimental measurement is essential for obtaining definitive solubility values. It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[11]
Differentiating Kinetic and Thermodynamic Solubility
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound, pre-dissolved in a strong organic solvent (typically DMSO), precipitates when diluted into an aqueous buffer.[3][12] It measures the stability of a supersaturated solution over a short time frame and is often used in early discovery to flag problematic compounds.[2] However, kinetic solubility often overestimates the true solubility because it may refer to an amorphous or metastable state.[13][14]
-
Thermodynamic Solubility: This is the "gold standard" measurement representing the true equilibrium concentration of a compound in a solvent.[15][16] It is determined by allowing an excess of the solid API to equilibrate with the solvent over an extended period (e.g., 24 hours) until the solution is saturated.[17] This value is critical for formulation and regulatory filings.
For the purposes of process chemistry and formulation, thermodynamic solubility is the most relevant and reliable measure.
Protocol: Gold-Standard Thermodynamic (Shake-Flask) Solubility Assay
This protocol describes the universally accepted shake-flask method for determining the equilibrium solubility of a solid compound.[16]
Objective: To determine the maximum concentration of 5-(4-Acetylphenyl)-picolinic acid that dissolves in a given organic solvent at a specific temperature (e.g., 25 °C) under equilibrium conditions.
Materials:
-
5-(4-Acetylphenyl)-picolinic acid (solid powder)
-
Selected organic solvents (e.g., DMSO, Ethanol, Methanol, Acetonitrile, THF, Acetone)
-
2-mL glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
HPLC-UV or UPLC-MS system
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters (ensure filter material is compatible with the solvent)
Methodology:
-
Preparation of Stock Standard: Accurately weigh a known amount of 5-(4-Acetylphenyl)-picolinic acid and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL). Use this stock to prepare a calibration curve (e.g., 1, 5, 10, 50, 100 µg/mL) for analytical quantification.
-
Sample Preparation: a. Add an excess of solid 5-(4-Acetylphenyl)-picolinic acid to a 2-mL glass vial. An excess is critical to ensure saturation; a good starting point is ~5-10 mg.[14] b. Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial. c. Securely cap the vial. Prepare each solvent condition in triplicate for statistical robustness.
-
Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Shake the samples for at least 24 hours to ensure that equilibrium between the solid and dissolved compound is reached.[12] A visible excess of solid should remain at the end of the incubation period.
-
Sample Processing: a. After equilibration, remove the vials and allow the undissolved solid to settle. b. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the remaining solid. c. Carefully aspirate an aliquot of the clear supernatant. d. Filter the supernatant through a solvent-compatible 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.
-
Quantification: a. Dilute the filtered supernatant with a suitable diluent to bring the concentration within the range of the prepared calibration curve. The dilution factor must be recorded accurately. b. Analyze the diluted samples using a validated HPLC-UV or UPLC-MS method. c. Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
Calculation: a. Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. b. The final solubility is reported in units such as mg/mL or µg/mL. The average and standard deviation of the triplicates should be calculated.
Caption: Workflow for the Thermodynamic (Shake-Flask) Solubility Assay.
Solubility Profile of 5-(4-Acetylphenyl)-picolinic acid
As of the date of this guide, a comprehensive public dataset for the solubility of 5-(4-Acetylphenyl)-picolinic acid across a wide range of organic solvents is not available. The table below lists common solvents used in drug development, categorized by their properties. It is designed to be populated using the experimental protocol described in Section 4.2.
| Solvent | Type | Polarity Index | Boiling Point (°C) | Key Features | Solubility (mg/mL @ 25°C) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Strong H-bond acceptor, excellent general solvent. | To Be Determined (TBD) |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | Strong H-bond acceptor, high boiling point. | TBD |
| Methanol (MeOH) | Polar Protic | 5.1 | 65 | H-bond donor/acceptor, volatile. | TBD |
| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | H-bond donor/acceptor, less toxic than MeOH. | TBD |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 82 | Weaker solvent, common in HPLC. | TBD |
| Acetone | Polar Aprotic | 5.1 | 56 | Good for dissolving moderately polar compounds, volatile. | TBD |
| Tetrahydrofuran (THF) | Moderately Polar | 4.0 | 66 | Ether, good for less polar compounds, can form peroxides. | TBD |
| Ethyl Acetate (EtOAc) | Moderately Polar | 4.4 | 77 | Ester, common for extraction and chromatography. | TBD |
| Dichloromethane (DCM) | Non-Polar | 3.1 | 40 | Chlorinated solvent, good for non-polar compounds. | TBD |
| Toluene | Non-Polar | 2.4 | 111 | Aromatic, good for non-polar, aromatic compounds. | TBD |
Interpretation and Strategic Application of Solubility Data
Once the solubility table is populated, the data can be used to guide several key processes:
-
Reaction Chemistry: For a reaction involving 5-(4-Acetylphenyl)-picolinic acid, a solvent in which it is highly soluble (e.g., >50 mg/mL) like DMF or DMSO would be a primary choice to ensure a homogeneous reaction mixture.
-
Purification / Crystallization: A solvent pair is often used. The ideal "solvent" should exhibit high solubility at elevated temperatures, while the "anti-solvent" should show very low solubility. For example, if the compound is highly soluble in methanol but poorly soluble in water, a methanol/water system could be an excellent choice for crystallization.
-
Analytical Method Development: For HPLC analysis, the compound must be soluble in the mobile phase. Knowledge of its solubility in acetonitrile and methanol is therefore essential.
-
Preclinical Formulation: For in vivo studies, solubility in pharmaceutically acceptable co-solvents (e.g., ethanol, PEG 400) is critical information for developing a suitable dosing vehicle.
Conclusion
A thorough understanding of the solubility of 5-(4-Acetylphenyl)-picolinic acid is not merely an academic exercise; it is a fundamental prerequisite for its successful development. By combining a theoretical analysis of its molecular structure with rigorous, standardized experimental methods like the shake-flask assay, researchers can generate a robust solubility profile. This data-driven approach enables informed solvent selection, accelerates development timelines, and ultimately increases the probability of advancing a promising compound through the development pipeline.
References
-
Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs - Pharmaceutical Sciences. (2022, November 5). Retrieved from [Link]
-
West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]
-
Jadhav, P. (2025, August 26). Hansen solubility parameter: Significance and symbolism. International Journal of Applied Pharmaceutics. Retrieved from [Link]
-
Yamamoto, H. (2024, October). Formulation Using Hansen Solubility Parameters. In Drug Development Supported by Informatics (pp. 335-357). Retrieved from [Link]
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Retrieved from [Link]
-
Fahmy, R. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Zakeri-Milani, P., & Valizadeh, H. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]
-
PubChem. (n.d.). Picolinic acid. Retrieved from [Link]
-
Kiper, R. A. (n.d.). picolinic acid. Chemical Database. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Carboxyphenyl)picolinic acid. Retrieved from [Link]
-
Magalhães, R. P., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]
-
Moshang Chemical. (n.d.). 5-(4-Acetylphenyl)-picolinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
Sources
- 1. US6194442B1 - 5-substituted picolinic acid compounds and their method of use - Google Patents [patents.google.com]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. mdpi.com [mdpi.com]
- 5. 1242339-04-3|5-(4-Acetylphenyl)-picolinic acid|BLD Pharm [bldpharm.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. wisdomlib.org [wisdomlib.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. enamine.net [enamine.net]
- 13. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 17. biointerfaceresearch.com [biointerfaceresearch.com]
